2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one
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Overview
Description
2-(2,4-difluorophenyl)-7-methoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one is a useful research compound. Its molecular formula is C17H10F2N2O3 and its molecular weight is 328.275. The purity is usually 95%.
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Scientific Research Applications
Tautomerism in Curcuminoid NH-pyrazoles
Curcuminoid NH-pyrazoles exhibit a complex pattern of hydrogen bonds, resulting in tautomerism, which is a significant property for designing molecules with specific biological activities. The study on the structures of NH-pyrazoles by Cornago et al. (2009) using X-ray crystallography and NMR spectroscopy highlighted the importance of tautomerism in the solid state and in solution, which can influence the interaction of these compounds with biological targets (Cornago et al., 2009).
Antioxidant and Cytotoxic Activities
The synthesis and bioactivity analysis of lignin-related 2H,4H-dihydro-pyrano[2,3-c]pyrazoles by Yang et al. (2014) revealed that the introduction of methoxy groups in aromatic moieties significantly enhances their radical scavenging activities. These findings suggest that compounds with methoxy and difluorophenyl groups could serve as potential agents for treating free radical-related diseases or as food additives due to their antioxidant properties and low cytotoxicity (Yang et al., 2014).
Chemiluminescence in Protic Solvents
A study by Teranishi et al. (1999) on 2-methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones demonstrated chemiluminescence emission in protic solvents under neutral conditions. This property, influenced by the electron-donating effect of methoxy substituents, indicates potential applications in the development of chemiluminescent probes for biological and chemical analyses (Teranishi et al., 1999).
Fluorinated Heterocyclic Scaffolds
Fluorinated heterocyclic scaffolds, as synthesized by Revanna et al. (2013) through Michael addition and Mannich reaction, show promise in pharmaceutical and agrochemical applications. The presence of difluorophenyl and methoxyphenyl groups in these compounds may contribute to improved binding selectivity and bioavailability of potential drug molecules (Revanna et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anthelmintic properties, suggesting potential targets could be proteins or enzymes within nematodes .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the growth of nematodes at concentrations of approximately 1-3 µm . This suggests that the compound may interact with its targets to disrupt essential biological processes, leading to inhibited growth and development.
Biochemical Pathways
Given its potential anthelmintic activity, it may interfere with pathways essential for the growth and development of nematodes .
Result of Action
The compound has been found to inhibit the growth of nematodes at concentrations of approximately 1-3 µM .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-7-methoxychromeno[2,3-c]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O3/c1-23-11-4-2-9-6-12-16(24-15(9)8-11)20-21(17(12)22)14-5-3-10(18)7-13(14)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHFLIFROIZHBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C3C(=NN(C3=O)C4=C(C=C(C=C4)F)F)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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